3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide
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Description
3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20FN3O3S and its molecular weight is 425.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . The primary target of this compound is Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to the compound’s interaction with its target, PLK4, and the resulting changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with PLK4. PLK4 plays a crucial role in cell mitosis and centriole duplication . By interacting with PLK4, the compound can potentially influence these processes, leading to downstream effects on cell proliferation and growth. This could explain the compound’s potential use in cancer treatment .
Pharmacokinetics
The compound’s indole scaffold is known to be biologically active and has broad-spectrum biological activities , suggesting that it may have favorable ADME properties
Result of Action
The result of the compound’s action is likely to be a modulation of cell proliferation and growth due to its interaction with PLK4 . This could lead to a decrease in the growth of cancer cells, making the compound a potential therapeutic agent for various types of cancer .
Properties
IUPAC Name |
3-fluoro-N-[3-oxo-3-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c23-19-2-1-3-20(15-19)30(28,29)25-12-8-22(27)26-13-9-18-14-17(4-5-21(18)26)16-6-10-24-11-7-16/h1-7,10-11,14-15,25H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQLQSFWDKAVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCNS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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